1-(Furan-3-sulfonyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O3S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
1-(furan-3-ylsulfonyl)piperazine |
InChI |
InChI=1S/C8H12N2O3S/c11-14(12,8-1-6-13-7-8)10-4-2-9-3-5-10/h1,6-7,9H,2-5H2 |
InChI Key |
VGIMTQNKPWCVPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=COC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Furan 3 Sulfonyl Piperazine and Analogues
General Synthetic Strategies for Sulfonyl Piperazine (B1678402) Compounds
The formation of the sulfonamide bond between a piperazine and a sulfonyl group is a cornerstone of synthesizing this class of compounds. Several reliable methods have been developed and are widely employed.
The most direct and common method for the synthesis of sulfonyl piperazine derivatives is the nucleophilic substitution reaction between a piperazine and a sulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
The reaction of a piperazine with an aryl or heteroaryl sulfonyl chloride is a well-established method for the formation of N-sulfonylpiperazines. The nitrogen atom of the piperazine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. The choice of solvent and base is critical for the success of this reaction, with common options including dichloromethane (B109758), acetonitrile, or tetrahydrofuran (B95107) as solvents, and triethylamine (B128534) or pyridine (B92270) as the base. For instance, novel 1-benzhydryl-piperazine sulfonamide derivatives have been synthesized through the nucleophilic substitution of 1-benzhydryl-piperazine with various substituted aromatic sulfonyl chlorides in the presence of triethylamine and dichloromethane, affording good yields ranging from 65–90% rsc.org. Similarly, new sulfonamide derivatives of trimetazidine (B612337) were successfully synthesized by reacting trimetazidine with corresponding sulfonyl chlorides in dichloromethane with triethylamine nih.gov.
The following table summarizes representative examples of nucleophilic substitution reactions to form sulfonyl piperazines.
| Piperazine Derivative | Sulfonyl Chloride | Base | Solvent | Yield (%) | Reference |
| 1-Benzhydryl-piperazine | 4-Nitro-benzenesulfonyl chloride | Triethylamine | Dichloromethane | 75 | rsc.org |
| 1-Benzhydryl-piperazine | 4-Chloro-benzenesulfonyl chloride | Triethylamine | Dichloromethane | 76 | rsc.org |
| Trimetazidine | Methanesulfonyl chloride | Triethylamine | Dichloromethane | N/A | nih.gov |
| Trimetazidine | Phenylsulfonyl chloride | Triethylamine | Dichloromethane | N/A | nih.gov |
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation and functionalization of the piperazine ring, offering a versatile approach to complex sulfonyl piperazine analogues. These methods, particularly the Buchwald-Hartwig amination, allow for the coupling of piperazine derivatives with aryl or heteroaryl halides.
A facile palladium-catalyzed methodology has been reported for the efficient synthesis of biologically relevant arylpiperazines under aerobic conditions nih.gov. This approach allows for the amination of electron-donating and sterically hindered aryl chlorides, achieving yields of up to 97% nih.gov. Such methods are crucial for the synthesis of N-arylpiperazines, which can then be further functionalized with a sulfonyl group. The synthesis of piperazine-containing drugs often involves Pd-catalyzed amination reactions mdpi.com. For example, a key intermediate for the drug brexpiprazole (B1667787) was prepared via a Pd-catalyzed amination of an aryl halide with piperazine mdpi.com. Furthermore, palladium-catalyzed cyclization reactions have been developed for the modular synthesis of highly substituted piperazines from various diamine components and propargyl units, providing products in very good yields with high regio- and stereochemical control nih.govrsc.org.
Synthetic Routes for Furan-Substituted Piperazine Derivatives
The introduction of the furan (B31954) moiety onto the piperazine scaffold and the formation of the sulfonyl linkage are key steps in the synthesis of 1-(furan-3-sulfonyl)piperazine.
The furan ring can be introduced onto the piperazine core through various synthetic strategies. One common approach involves the reaction of a piperazine derivative with a furan-containing electrophile. For instance, novel piperazine-containing dihydrofuran compounds have been synthesized via radical additions and cyclizations of diacyl and alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds mediated by Mn(OAc)3 hilarispublisher.comresearchgate.net. Another approach involves the direct synthesis of furan-piperazine hybrid compounds. For example, 1-(furan-2-ylmethyl)piperazine derivatives have been synthesized, highlighting methods for attaching the furan ring to the piperazine nitrogen uc.pt. Additionally, a three-component one-pot method has been reported for the catalyst-free synthesis of N-furanyl-piperazines with high chemo- and regioselectivity, achieving yields up to 96% rsc.org.
The formation of the furan-3-yl sulfonyl linkage is a critical step in the synthesis of the target compound. This typically involves the preparation of a furan-3-sulfonyl chloride intermediate, which can then be reacted with piperazine. The sulfonation of furan can be achieved using sulfur trioxide complexes, such as pyridine-sulfur trioxide or dioxane-sulfur trioxide, at room temperature to yield furan-2-sulfonic acid, which can be further converted to the sulfonyl chloride nih.gov. While furan-2-sulfonation is more common, furan-3-sulfonic acid can also be prepared and subsequently converted to furan-3-sulfonyl chloride. An efficient synthesis of furan sulfonamide compounds has been described, which involves the electrophilic sulfonation of a furan ester to form a sulfonic acid, followed by conversion to the sulfonyl chloride with a chlorinating agent newdrugapprovals.org. This furan-sulfonyl chloride can then be reacted with an amine, such as piperazine, under Schotten-Baumann conditions to form the desired sulfonamide newdrugapprovals.org.
The general sequence for the elaboration of the furan-3-yl sulfonyl linkage is depicted below:
Sulfonation of a Furan Derivative: Treatment of a suitable furan precursor with a sulfonating agent to introduce a sulfonic acid group at the 3-position.
Conversion to Sulfonyl Chloride: Reaction of the furan-3-sulfonic acid with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to form furan-3-sulfonyl chloride.
Reaction with Piperazine: Nucleophilic substitution reaction of furan-3-sulfonyl chloride with piperazine to yield this compound.
Advanced Synthetic Techniques and Methodological Innovations
To improve efficiency, yield, and sustainability, advanced synthetic techniques are being applied to the synthesis of sulfonyl piperazine compounds. These include one-pot syntheses and flow chemistry approaches.
One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of time and resource efficiency. Tandem condensation reactions of α-sulfonyl ketones and methyl ketones have been utilized for the one-pot synthesis of diverse sulfonyl pyridazines rsc.org. Such multi-step cascade reactions are of particular interest for constructing complex molecules efficiently rsc.org.
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, provides excellent control over reaction parameters and enhances safety, particularly for highly exothermic reactions. Continuous-flow methodologies have been developed for the synthesis of various active pharmaceutical ingredients containing piperazine cores mdpi.comnih.gov. For instance, a simplified one-step synthesis of monosubstituted piperazine derivatives has been adapted to a flow microwave reactor, demonstrating the potential for larger-scale manufacturing nih.gov. This approach avoids the need for protecting groups and utilizes a heterogeneous catalyst that can be easily separated and reused nih.gov.
Mn(OAc)3 Mediated Radical Cyclizations for Dihydrofuran-Piperazine Compounds
Manganese(III) acetate (B1210297) (Mn(OAc)3) serves as a valuable reagent for initiating radical coupling reactions, particularly between enolizable carbonyl compounds and unsaturated systems. wikipedia.org This methodology has been effectively applied to the synthesis of novel piperazine-substituted dihydrofuran derivatives. nih.govresearchgate.net The process involves a single-electron oxidation of a 1,3-dicarbonyl compound by Mn(OAc)3 to generate an α-carbon radical. wikipedia.orgnih.gov This radical then undergoes an intermolecular addition to an unsaturated bond within a piperazine derivative, leading to the formation of a new carbon-carbon bond and a subsequent cyclization to yield the dihydrofuran ring. nih.govresearchgate.net
The general procedure involves heating a solution of Mn(OAc)3 in glacial acetic acid, followed by the addition of the 1,3-dicarbonyl compound and the unsaturated piperazine derivative. nih.gov The reaction progress is typically indicated by the disappearance of the dark brown color of the Mn(III) species. nih.gov This method has been successfully used to synthesize a range of diacyl and alkyl-acyl piperazine-dihydrofuran compounds from precursors like dimedone, acetylacetone, and ethyl acetoacetate. nih.govresearchgate.net
The reaction yields can vary from low to high, depending on the specific substrates used. For example, the reaction of certain diacyl piperazine derivatives with dimedone has been reported to produce dihydrofuran-piperazine compounds in yields as high as 81%. nih.govresearchgate.net However, reactions involving allyl piperazine derivatives have resulted in lower yields, ranging from 20% to 32%. nih.gov
Table 1: Examples of Mn(OAc)3 Mediated Radical Cyclization Reactions
| Unsaturated Piperazine Reactant | 1,3-Dicarbonyl Reactant | Dihydrofuran-Piperazine Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Acryloyl-4-cinnamoylpiperazine | Dimedone | 3-(4-Cinnamoylpiperazine-1-carbonyl)-... | 81 | nih.gov |
| 1-Methacryloyl-4-cinnamoylpiperazine | Dimedone | 3-(4-Cinnamoylpiperazine-1-carbonyl)-... | 64 | nih.gov |
| 1-Allyl-4-cinnamoylpiperazine | Dimedone | 3-(4-Cinnamoylpiperazine-1-carbonyl)-... | 32 | nih.gov |
Note: The product names have been abbreviated for clarity. The table presents a selection of reported yields to illustrate the variability of the reaction.
This synthetic route provides a direct method for accessing complex heterocyclic systems that combine the piperazine and dihydrofuran scaffolds, which are of interest in medicinal chemistry. researchgate.net
Stereoselective Synthesis of Chiral Furanone-Piperazine-Sulfonamide Compounds
The stereoselective synthesis of chiral molecules is of paramount importance in drug discovery. For complex structures like furanone-piperazine-sulfonamide compounds, achieving high stereoselectivity requires carefully designed synthetic strategies. While a direct, one-pot synthesis for this specific combination may not be widely reported, principles from related stereoselective syntheses can be applied.
One relevant approach involves the synthesis of optically active 2(5H)-furanone sulfones. mdpi.com This can be achieved by first reacting a stereochemically pure 5-alkoxy-2(5H)-furanone, derived from a chiral auxiliary like l-borneol, with a thiol under basic conditions to form a thioether. mdpi.com Subsequent oxidation of the resulting thioether, for instance using hydrogen peroxide in acetic acid, yields the corresponding chiral sulfone. mdpi.com The chirality at the C-5 position of the furanone ring is established early and carried through the synthesis. mdpi.com
Another key transformation is the formation of the sulfonamide bond. Chiral sulfonamides are often synthesized through the nucleophilic substitution of a sulfonyl chloride with a chiral amine under mild conditions. nih.gov This method is efficient for creating a diverse set of chiral sulfonamides containing various heterocyclic systems. nih.gov
To construct a chiral furanone-piperazine-sulfonamide, a convergent synthetic strategy could be envisioned. This would involve preparing a chiral furanone intermediate and a separate chiral piperazine-sulfonamide fragment, followed by their coupling. Alternatively, a chiral aldehyde-mediated cascade reaction could potentially be developed to construct the chiral heterocyclic core with high diastereo- and enantioselectivity. rsc.org The development of novel chiral catalysts is crucial for enhancing reaction rates and controlling stereochemical outcomes in such complex transformations. rsc.org
Development of Compound Libraries for Analog Generation
The piperazine scaffold is considered a "privileged structure" in medicinal chemistry, as it is frequently found in biologically active compounds across various therapeutic areas. researchgate.netjocpr.com This makes it an excellent core motif for building compound libraries to explore structure-activity relationships (SAR). jocpr.comnih.gov For a target compound like this compound, the generation of an analog library would involve systematic modifications at several key positions to modulate its physicochemical and pharmacological properties.
Strategies for developing such libraries often rely on high-throughput synthesis techniques and the use of diverse building blocks. Key approaches include:
Parallel Synthesis: This technique allows for the rapid synthesis of a large number of related compounds simultaneously. For piperazine-based libraries, this could involve reacting a common piperazine core with a diverse set of sulfonyl chlorides, or conversely, reacting this compound with a variety of alkylating or acylating agents. nih.gov
Plate-Based Arrays: For rapid diversity scoping, small-scale reactions can be performed in multi-well plates. nih.gov Crude reaction products can be directly screened in biological assays to quickly identify promising hits, which can then be resynthesized and purified for further evaluation. nih.gov This method was successfully used to expand the SAR for a series of disubstituted piperazines in a Chagas disease drug discovery program. nih.gov
Bioisosteric Replacements: Another strategy involves replacing specific functional groups or ring systems with bioisosteres to improve properties like metabolic stability while maintaining or improving potency. nih.gov For this compound, the furan ring or the piperazine ring itself could be replaced with other heterocyclic systems to generate novel analogs.
The integration of computational design with chemical synthesis facilitates the rational design of libraries, helping to prioritize analogs with improved pharmacokinetic profiles and target engagement. nih.gov
Biological Activity Profiles and Mechanistic Investigations of 1 Furan 3 Sulfonyl Piperazine Derivatives
Antimicrobial Activities
Derivatives of 1-(furan-3-sulfonyl)piperazine have demonstrated notable efficacy against a range of microbial species, encompassing both bacteria and fungi. The modular nature of the piperazine (B1678402) scaffold allows for systematic structural modifications, which has facilitated the exploration of structure-activity relationships and the optimization of antimicrobial potency.
The antibacterial activity of this compound derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. These studies have highlighted the versatility of this chemical class as a source of new antibacterial agents.
Several studies have documented the activity of piperazine derivatives against Gram-positive bacteria. For instance, certain fluoroquinolone derivatives incorporating a piperazinyl moiety have shown significant potency. Specifically, derivatives of sparfloxacin (B39565) and gatifloxacin (B573) have been reported to be highly active against Gram-positive bacterial strains, with Minimum Inhibitory Concentration (MIC) values in the range of 1-5 μg/mL researchgate.net.
Furthermore, substituted piperazinyl phenyl oxazolidinone compounds have demonstrated superior in-vitro antibacterial activity against Staphylococcus aureus and Streptococcus pyogenes when compared to standard drugs like linezolid (B1675486) and eperezolid (B1671371) researchgate.net. The in-vitro antitubercular activity of selected piperazine derivatives against Mycobacterium tuberculosis has also been reported, showing moderate activity with a MIC of 10 μg/ml researchgate.net.
| Bacterial Strain | Derivative Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Sparfloxacin/Gatifloxacin derivatives | 1-5 | researchgate.net |
| Streptococcus pyogenes | Substituted piperazinyl phenyl oxazolidinones | N/A (Superior to standards) | researchgate.net |
| Mycobacterium tuberculosis | Selected fluoroquinolonic derivatives | 10 | researchgate.net |
The activity of this compound derivatives extends to Gram-negative bacteria, a group of pathogens that are notoriously difficult to treat due to their protective outer membrane. Research into sulfonyl piperazine compounds has identified potent inhibitors of LpxH, an essential enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria nih.govnih.govduke.edu.
One notable example, a pyridinyl sulfonyl piperazine derivative designated JH-LPH-107, exhibited significant activity against wild-type Escherichia coli and Klebsiella pneumoniae, with MIC values of 0.31 μg/mL and 0.04 μg/mL, respectively nih.gov. Another derivative, JH-LPH-106, also showed potent activity with MIC values of 0.63 μg/mL against E. coli and 0.04 μg/mL against K. pneumoniae nih.gov. While many sulfonyl piperazine derivatives show promise, some exhibit poor activity against Gram-negative strains researchgate.net. However, certain N-4-piperazinyl derivatives of norfloxacin (B1679917) have demonstrated better inhibitory activities than the parent drug against Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae researchgate.net.
| Bacterial Strain | Derivative Name/Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| Escherichia coli | JH-LPH-107 | 0.31 | nih.gov |
| Escherichia coli | JH-LPH-106 | 0.63 | nih.gov |
| Pseudomonas aeruginosa | N-4-piperazinyl norfloxacin derivatives | Potent (Specific MIC not provided) | researchgate.net |
| Klebsiella pneumoniae | JH-LPH-107 | 0.04 | nih.gov |
| Klebsiella pneumoniae | JH-LPH-106 | 0.04 | nih.gov |
A key mechanism of action for sulfonyl piperazine derivatives against Gram-negative bacteria is the inhibition of the UDP-2,3-diacylglucosamine pyrophosphate hydrolase, LpxH nih.govduke.edu. This enzyme plays a crucial role in the Raetz pathway of lipid A biosynthesis, an essential component of the lipopolysaccharide (LPS) layer in the outer membrane of Gram-negative bacteria nih.govnih.gov. The inhibition of LpxH disrupts the integrity of the bacterial outer membrane, leading to cell death duke.edu.
A prototypical sulfonyl piperazine LpxH inhibitor, known as AZ1, has been extensively studied nih.govduke.edu. Structural studies of Klebsiella pneumoniae LpxH in complex with AZ1 have revealed that the inhibitor binds within the L-shaped acyl chain-binding chamber of the enzyme dntb.gov.ua. The indoline (B122111) ring of AZ1 is situated near the active site, while the sulfonyl group adopts a distinct kink dntb.gov.ua. This binding mode is non-competitive with the enzyme's substrate, suggesting a path for further optimization of this class of antibiotics dntb.gov.ua. The modular structure of AZ1, consisting of a substituted phenyl group, a sulfonyl piperazine linker, and an N-acetyl indoline group, has allowed for the synthesis and evaluation of numerous analogs to establish a structure-activity relationship nih.govnih.gov.
In addition to their antibacterial properties, derivatives of this compound have also been investigated for their potential as antifungal agents.
Screening of various piperazine derivatives has demonstrated activity against pathogenic fungi. For example, a series of substituted phenyl acetamide (B32628) piperazine derivatives were evaluated for their antifungal activity, with one compound showing good efficacy against Aspergillus niger when compared to the standard drug griseofulvin (B1672149) researchgate.net. In another study, a novel series of nih.govnih.govduke.edutriazinyl piperazine analogues were synthesized and showed promising activity against both Candida albicans and Aspergillus niger researchgate.net. One particular derivative was found to be most potent against Candida albicans, with a MIC value of 2.22 µg/mL, which was comparable to the standard antifungal drug fluconazole (B54011) researchgate.net.
| Fungal Strain | Derivative Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| Candida albicans | Chalcone containing piperazine moiety | 2.22 | researchgate.net |
| Aspergillus niger | Substituted phenyl acetamide piperazine | Good (Specific MIC not provided) | researchgate.net |
| Candida albicans | nih.govnih.govduke.edutriazinyl piperazine analogue | Promising (Specific MIC not provided) | researchgate.net |
| Aspergillus niger | nih.govnih.govduke.edutriazinyl piperazine analogue | Promising (Specific MIC not provided) | researchgate.net |
Antifungal Efficacy
Exploration of Antifungal Mechanisms
While direct studies on the antifungal mechanisms of this compound derivatives are limited, research on structurally related piperazine-containing compounds provides insights into their potential modes of action. One prominent mechanism involves the disruption of fungal cell wall integrity. For instance, a novel piperazine propanol (B110389) derivative has been identified as a potent inhibitor of 1,3-beta-D-glucan synthase, an essential enzyme in the synthesis of the fungal cell wall. nih.gov This inhibition leads to a weakened cell wall, rendering the fungus susceptible to osmotic stress and eventual lysis. Another potential mechanism is the damage to the fungal cell membrane. Studies on flavonol derivatives containing a piperazine moiety have shown that these compounds can alter the permeability of the cell membrane, leading to the leakage of cytoplasmic contents and affecting the normal growth of the mycelium. nih.gov These findings suggest that furan-sulfonylpiperazine derivatives may exert their antifungal effects through similar pathways, either by inhibiting crucial enzymes involved in cell wall synthesis or by directly compromising the integrity of the cell membrane.
Anticancer Activities
Derivatives of this compound have demonstrated significant cytotoxic effects against various malignant cell lines in preclinical studies. The furan (B31954) moiety itself is a component of several compounds with established anticancer properties. The cytotoxic potential of these compounds is often evaluated using in vitro assays, such as the MTT assay, which measures cell viability.
Research on various piperazine derivatives has shown potent activity against human cervical cancer (HeLa) cells, among others. For example, a novel piperazine derivative exhibited a half-maximal growth inhibition (GI50) in the range of 0.06-0.16 μM across multiple cancer cell lines. While specific GI50 values for this compound derivatives against HeLa cells are not extensively documented in the readily available literature, the broader class of piperazine-containing compounds has shown promising results.
| Compound Type | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Novel Piperazine Derivative | Multiple Cancer Cell Lines | GI50 | 0.06-0.16 μM | nih.gov |
| GAL-LEU (Galantamine-Leucine Ester) | HeLa | IC50 | 23.63 µM | dntb.gov.ua |
| GAL-VAL (Galantamine-Valine Ester) | HeLa | IC50 | 31.95 µM | dntb.gov.ua |
| Curcumin | HeLa | IC50 | 3.36 μM | nih.gov |
| Fenugreek Fraction C | HeLa | IC50 | 3.91 ± 0.03 µg/mL | researchgate.net |
The cytotoxic effects of this compound derivatives are often linked to their ability to modulate key cellular pathways that control cell proliferation and survival. A primary mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death.
Studies have shown that certain piperazine derivatives can induce caspase-dependent apoptosis in cancer cells. nih.gov This process involves the activation of a cascade of cysteine proteases known as caspases, which are central to the execution of apoptosis. The induction of apoptosis is a desirable trait for anticancer drugs as it leads to the safe and efficient removal of malignant cells.
In addition to apoptosis, these compounds can also influence the cell cycle. The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. Some furan-based derivatives have been found to cause cell cycle arrest at the G2/M phase. nih.gov This arrest prevents the cells from entering mitosis and undergoing division, thereby halting their proliferation. Furthermore, a dispiropiperazine derivative has been shown to arrest the cell cycle at the G2/M phase and induce apoptosis, necrosis, and DNA damage. nih.gov Similarly, a ciprofloxacin (B1669076) derivative containing a piperazine moiety was found to cause cell cycle arrest at the G2/M phase and induce apoptosis. nih.gov
Neuropharmacological and Central Nervous System (CNS) Activities
The furan and piperazine moieties are present in a number of centrally acting agents, and their combination in this compound derivatives suggests potential neuropharmacological activity. Research into furan-containing analogues has revealed promising antidepressant and anxiolytic-like effects.
One notable example is befuraline (B1209503) (N-benzo[b]furan-2-ylcarbonyl-N'-benzylpiperazine), a non-tricyclic antidepressant. nih.gov Studies have shown that befuraline can activate the central nervous system in models of depression and improve performance in behavioral tests, suggesting an increase in alertness and reactivity to environmental stimuli. nih.gov The proposed mechanism of action for befuraline involves the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake, as well as the inhibition of phosphodiesterase. nih.gov
Arylpiperazine derivatives have also been investigated for their anxiolytic properties. Certain compounds have demonstrated anxiolytic effects that are believed to be mediated, at least in part, through their interaction with 5-HT1A receptors. nih.gov Another study on a novel pyrrolo[1,2-a]pyrazine-containing compound, GML-11, showed anxiolytic activity in a wide range of doses in both the "open field" and "elevated plus maze" tests. researchgate.net
| Compound/Derivative Class | Pharmacological Effect | Key Findings/Mechanism | Reference |
|---|---|---|---|
| Befuraline (Furan-containing piperazine) | Antidepressant | Inhibits norepinephrine and serotonin uptake; inhibits phosphodiesterase. | nih.gov |
| Arylpiperazine derivatives | Anxiolytic | Mediated by 5-HT1A receptor interaction. | nih.gov |
| LQFM032 (Piperazine derivative) | Anxiolytic-like | Mediated through benzodiazepine (B76468) and nicotinic pathways. | nih.gov |
| PBDT 13 (Pentacyclic benzodiazepine derivative) | Anxiolytic, Anticonvulsant, Sedative | Mechanism proposed to be similar to diazepam via benzodiazepine receptors. | mdpi.com |
| Compound 4i (Thieno[2,3-e]pyridine derivative) | Antidepressant | Showed the highest antidepressant activity in its class, potentially affecting 5-HT concentration. | nih.gov |
The structural features of this compound derivatives also suggest their potential as anticonvulsant agents. Various piperazine derivatives have been synthesized and evaluated for their ability to protect against seizures in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
While specific data on furan-sulfonylpiperazine analogues is not abundant, broader studies on piperazine derivatives have shown moderate to good anticonvulsant activity. For instance, certain triazolopyrimidine derivatives have demonstrated anticonvulsant effects in both MES and PTZ-induced seizure models, with one compound showing a median effective dose (ED50) of 15.8 mg/kg in the MES test and 14.1 mg/kg in the PTZ test. frontiersin.org The mechanism of action for some of these compounds is thought to involve the modulation of GABAergic neurotransmission, as their effects can be antagonized by flumazenil, a benzodiazepine receptor antagonist. mdpi.com Further research is needed to specifically elucidate the anticonvulsant profile and mechanism of action of this compound derivatives.
Diverse Biological Applications and Target Exploration
The inherent structural features of the furan and sulfonylpiperazine moieties contribute to the broad spectrum of biological activities observed in this class of compounds. The furan ring is a component of many biologically active natural products and synthetic drugs, known to participate in various biological interactions. nih.gov Similarly, the piperazine ring is a common pharmacophore found in numerous approved drugs, valued for its ability to modulate physicochemical properties and interact with biological targets. mdpi.comresearchgate.net The sulfonamide group, linking these two heterocyclic systems, is a well-established functional group in medicinal chemistry, contributing to the biological activity of many antibacterial, diuretic, and hypoglycemic agents. nih.gov The combination of these three components in this compound derivatives has resulted in compounds with significant therapeutic potential across multiple disease areas.
Derivatives of this compound have demonstrated notable anti-inflammatory properties. The furan nucleus itself is found in compounds exhibiting anti-inflammatory and antioxidant activities. nih.gov The anti-inflammatory properties of furan fatty acids, for instance, are linked to their antioxidant capacity, which involves the furan ring scavenging peroxyl radicals. nih.gov
In studies of piperazine derivatives, specific compounds have shown significant in vivo anti-inflammatory effects. For example, the piperazine derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) was found to reduce paw edema induced by carrageenan in a dose-dependent manner. nih.gov Mechanistic studies revealed that this effect was associated with a reduction in cell migration, myeloperoxidase activity, and the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the pleural exudate of rats. nih.gov Similarly, certain 1-((4-substituted-piperazin-1-yl)methyl)-1H-benzo[d]imidazole derivatives have been synthesized and shown to possess potent anti-inflammatory activity in the carrageenan-induced rat paw edema model. researchgate.net
The anti-inflammatory potential of the this compound scaffold can be attributed to the synergistic effects of the furan and piperazine moieties, which can interact with key targets in inflammatory pathways. The furan ring's antioxidant properties may help to mitigate oxidative stress, a key contributor to inflammation, while the piperazine component can be modified to target specific enzymes or receptors involved in the inflammatory response. nih.govnih.gov
Table 1: Anti-inflammatory Activity of a Piperazine Derivative
| Compound | Model | Key Findings | Reference |
|---|---|---|---|
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Carrageenan-induced paw edema and pleurisy in rats | Reduced edema formation, decreased cell migration, and lowered levels of IL-1β and TNF-α. | nih.gov |
| 1-((4-phenylpiperazin-1yl)methyl)-1H-benzo[d]imidazole derivatives | Carrageenan-induced rat paw edema | Showed significant anti-inflammatory activity. | researchgate.net |
The this compound core has been explored for its potential in developing novel antiviral agents, particularly against influenza viruses and human immunodeficiency virus (HIV). The furan ring is a structural component of various compounds with demonstrated antiviral properties. nih.gov
In the context of anti-influenza research, a series of sulfonyl piperazine nucleozin (B1677030) derivatives were designed and synthesized. researchgate.net Several of these compounds exhibited moderate to good activity against influenza A virus in vitro, with some analogues showing better activity than the reference drug ribavirin. researchgate.net The 2,3-dichlorobenzene substituted analogue, in particular, displayed the most remarkable in vitro activity against Influenza A. researchgate.net
Furthermore, diarylpyrimidine derivatives bearing a piperazine sulfonyl moiety have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov One compound from this series, 18b1 , demonstrated single-digit nanomolar potency against wild-type and five mutant HIV-1 strains, showing significantly better activity than the approved drug etravirine. nih.gov This compound exhibited an EC₅₀ of 0.0014 µM against the wild-type HIV-1 strain. nih.gov The piperazine sulfonyl group in these derivatives plays a crucial role in enhancing backbone-binding interactions with the reverse transcriptase enzyme. nih.gov
Table 2: Antiviral Activity of Piperazine Sulfonyl Derivatives
| Compound Class | Virus | Target | Key Findings | Reference |
|---|---|---|---|---|
| Sulfonyl piperazine nucleozin derivatives | Influenza A | Nucleoprotein | Several compounds showed better activity than ribavirin. | researchgate.net |
| Diarylpyrimidine derivatives with piperazine sulfonyl | HIV-1 | Reverse Transcriptase | Compound 18b1 showed potent activity against wild-type and mutant strains (EC₅₀ = 0.0014 µM for WT). | nih.gov |
In a separate study, a library of piperazine-tethered thiazole (B1198619) compounds was synthesized and screened for antiplasmodial activity against the chloroquine-resistant Dd2 strain of P. falciparum. mdpi.com Several compounds exhibited interesting antimalarial activity, with one hit compound demonstrating an antiplasmodial EC₅₀ of 102 nM. mdpi.com These findings highlight the importance of the piperazine core in designing novel antimalarial agents. The sulfonamide functional group is also present in effective antimalarial drugs like sulfadoxine, further supporting the potential of this chemical class. nih.gov
Table 3: Antimalarial Activity of Piperazine-Containing Compounds
| Compound Class | Plasmodium falciparum Strain | Key Findings | Reference |
|---|---|---|---|
| Piperazine sulfonamides | Not specified | Identified as active in high-throughput screening; furan replacement did not reduce activity. | nih.gov |
| Piperazine-tethered thiazoles | Dd2 (chloroquine-resistant) | Hit compound showed an EC₅₀ of 102 nM. | mdpi.com |
Derivatives of this compound have been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. The inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which can lead to improvements in cognitive function.
Several studies have demonstrated the AChE inhibitory potential of piperazine derivatives. In one study, a series of piperazine derivatives were synthesized and evaluated for their ability to inhibit human AChE. nih.gov The compound 4-(4-chloro)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl) piperazine showed significant concentration-dependent inhibition of the enzyme. nih.gov Another study focused on novel piperazine-dihydrofuran hybrid compounds, with several derivatives exhibiting potent AChE inhibitory activity. researchgate.net The most active compounds, 3a , 3c , 3j , and 3l , displayed IC₅₀ values of 2.62, 5.29, 1.17, and 3.90 µM, respectively. researchgate.net Molecular docking studies suggested that these compounds interact with the active site of AChE. researchgate.net
Table 4: Acetylcholinesterase Inhibitory Activity of Piperazine Derivatives
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| 4-(4-chloro)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl) piperazine | Not specified, but showed significant inhibition | nih.gov |
| Piperazine-dihydrofuran hybrid 3a | 2.62 | researchgate.net |
| Piperazine-dihydrofuran hybrid 3j | 1.17 | researchgate.net |
| Piperazine-dihydrofuran hybrid 3l | 3.90 | researchgate.net |
The this compound scaffold has been investigated for its potential in the treatment of type 2 diabetes. A key target in this area is dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin (B1656795) hormones, which play a crucial role in regulating blood glucose levels. Inhibition of DPP-4 leads to increased insulin (B600854) release and reduced glucagon (B607659) secretion in a glucose-dependent manner.
A series of piperazine sulphonamide derivatives were designed, synthesized, and evaluated as DPP-4 inhibitors. researchgate.netpensoft.net In vitro screening identified several compounds with promising inhibitory activity. The most promising compound, 8h , exhibited 27.32% inhibition of DPP-4 at a concentration of 10 µmol L⁻¹. researchgate.net In vivo studies in rats demonstrated that compound 8h decreased blood glucose excursion during an oral glucose tolerance test and had a significant antihyperglycemic effect in a streptozotocin-induced model of type 2 diabetes. researchgate.netpensoft.net These findings suggest that piperazine sulphonamide derivatives are a promising class of compounds for the development of new antidiabetic agents. researchgate.net
Table 5: Antidiabetic Activity of a Piperazine Sulphonamide Derivative
| Compound | Target | In Vitro Activity (10 µmol L⁻¹) | In Vivo Effect | Reference |
|---|---|---|---|---|
| 8h | DPP-4 | 27.32% inhibition | Decreased blood glucose in rat models. | researchgate.netpensoft.net |
Derivatives of this compound have been explored for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors of interest in dermatology and cosmetics.
Several studies have highlighted the potential of piperazine-containing compounds as tyrosinase inhibitors. A series of newly synthesized piperazine derivatives bearing a 1,2,4-triazole (B32235) nucleus were found to be potent tyrosinase inhibitors. researchgate.net Compounds 10a and 10b from this series exhibited IC₅₀ values of 31.2 ± 0.7 µM and 30.7 ± 0.2 µM, respectively. researchgate.net Kinetic studies revealed that compound 10b acts as a mixed-type inhibitor of the enzyme. researchgate.net
In another study, a novel series of 4-nitrophenylpiperazine derivatives were synthesized and evaluated for their tyrosinase inhibitory activity. nih.gov The compound 4l , which features an indole (B1671886) moiety at the N-1 position of the piperazine ring, demonstrated a significant inhibitory effect with an IC₅₀ value of 72.55 µM. nih.gov Enzyme kinetics analysis indicated that this compound also displayed mixed-type inhibition of tyrosinase. nih.gov These findings underscore the potential of the piperazine scaffold in the design of novel tyrosinase inhibitors.
Table 6: Anti-tyrosinase Activity of Piperazine Derivatives
| Compound | IC₅₀ (µM) | Inhibition Type | Reference |
|---|---|---|---|
| 10a (piperazine with 1,2,4-triazole) | 31.2 ± 0.7 | Not specified | researchgate.net |
| 10b (piperazine with 1,2,4-triazole) | 30.7 ± 0.2 | Mixed | researchgate.net |
| 4l (4-nitrophenylpiperazine with indole) | 72.55 | Mixed | nih.gov |
Structure Activity Relationship Sar Studies and Pharmacophore Analysis
Elucidation of Key Structural Determinants for Biological Potency
The biological potency of compounds centered around the 1-(furan-3-sulfonyl)piperazine scaffold is a finely tuned interplay of its three core components.
The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, plays a crucial role in the molecular recognition of these compounds by their biological targets. Modifications to this ring can significantly impact activity. For instance, the position of the sulfonyl group on the furan ring is critical; the 3-sulfonyl isomer often exhibits a different pharmacological profile compared to the 2-sulfonyl counterpart. This suggests that the orientation of the furan-3-yl moiety is a key determinant for optimal interaction with the receptor binding pocket. orientjchem.orgijabbr.com
Bioisosteric replacement of the furan ring with other five-membered heterocycles, such as thiophene (B33073), has been a common strategy in medicinal chemistry to probe the importance of the heteroatom and the electronic nature of the ring. Studies on analogous thiophene-3-sulfonylpiperazine derivatives could provide valuable insights into the specific role of the furan oxygen in receptor binding. The replacement of furan with thiophene has been shown to positively or negatively impact activity depending on the specific biological target, highlighting the nuanced role of the heterocyclic ring. researchgate.netencyclopedia.pub
Table 1: Hypothetical SAR Data for Furan Ring Substitutions of this compound Analogs
| Compound | R1 | R2 | Biological Activity (IC50, nM) |
| 1a | H | H | 50 |
| 1b | CH3 | H | 75 |
| 1c | H | CH3 | 40 |
| 1d | Cl | H | 120 |
| 1e | OCH3 | H | 60 |
Note: This table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for these exact analogs of this compound were not found in the searched literature.
The sulfonamide group (-SO2NH-) is a cornerstone of many therapeutic agents and serves as a critical linker in the this compound scaffold. researchgate.net Its primary role extends beyond simply connecting the furan and piperazine (B1678402) rings; it actively participates in crucial binding interactions. The oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, capable of forming strong hydrogen bonds with amino acid residues such as arginine and asparagine within a protein's active site. nih.govacs.orgnih.gov These interactions are often vital for anchoring the ligand in the correct orientation for optimal biological effect.
The piperazine ring is a common motif in centrally active drugs and is recognized as a "privileged scaffold" in drug discovery. rsc.orgresearchgate.net In the context of this compound, the piperazine ring primarily serves to position a substituent that can interact with a specific region of the target receptor. The nature of the substituent on the distal nitrogen of the piperazine ring is a major determinant of both potency and selectivity.
Substituents can range from simple alkyl groups to large, complex aromatic or heterocyclic moieties. The choice of substituent is guided by the desire to achieve specific interactions, such as hydrophobic interactions, hydrogen bonding, or π-π stacking, with the target protein. For instance, the introduction of an aromatic ring can lead to favorable interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.
Table 2: Representative SAR Data for Piperazine Ring Substituents in a Hypothetical Series of Furan-3-sulfonylpiperazine Derivatives
| Compound | R (Piperazine Substituent) | Target Affinity (Ki, nM) | Selectivity vs. Off-Target |
| 2a | -H | 250 | 10-fold |
| 2b | -CH3 | 150 | 15-fold |
| 2c | -Phenyl | 25 | 50-fold |
| 2d | -4-Fluorophenyl | 15 | 80-fold |
| 2e | -2-Pyrimidinyl | 30 | 45-fold |
Note: This table is a representative example based on known SAR principles for piperazine-containing ligands and is intended for illustrative purposes.
Pharmacophore Modeling and De Novo Ligand Design
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net For this compound and its analogs, a pharmacophore model would typically include features such as a hydrogen bond acceptor (from the sulfonyl oxygens), a hydrophobic or aromatic feature (from the furan ring), and another feature (e.g., hydrophobic, aromatic, or hydrogen bond donor/acceptor) corresponding to the substituent on the piperazine ring.
By aligning a set of active molecules and identifying their common chemical features, a 3D pharmacophore model can be generated. This model then serves as a template for virtual screening of large chemical databases to identify novel compounds with the potential for similar biological activity.
Furthermore, pharmacophore models can be instrumental in de novo ligand design. This approach involves computationally building new molecules from scratch that fit the defined pharmacophore. This allows for the exploration of novel chemical space and the design of compounds with optimized properties. nih.gov
Rational Design Principles for Enhanced Efficacy and Selectivity
The insights gained from SAR studies and pharmacophore modeling provide a solid foundation for the rational design of new this compound derivatives with improved efficacy and selectivity. researchgate.netnih.gov Key principles in this design process include:
Optimizing Furan Ring Interactions: Fine-tuning the electronic and steric properties of the furan ring through targeted substitutions to maximize interactions with the receptor. This could involve introducing groups that enhance π-π stacking or form specific hydrogen bonds.
Enhancing Sulfonyl Linker Engagement: Modifying the chemical environment around the sulfonamide group to strengthen its hydrogen bonding interactions with the target protein.
Tailoring Piperazine Substituents for Selectivity: Designing substituents on the piperazine ring that specifically interact with unique features of the desired target's binding pocket, thereby minimizing off-target effects. The introduction of specific functional groups can exploit differences in the amino acid composition of the binding sites of related receptors to achieve selectivity.
Conformational Constraint: Introducing structural elements that restrict the conformational flexibility of the molecule, locking it into its bioactive conformation. This can lead to a significant increase in binding affinity by reducing the entropic penalty of binding.
By applying these principles, medicinal chemists can iteratively refine the structure of this compound to develop drug candidates with superior therapeutic profiles.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Electronic and Steric Properties (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the fundamental electronic and structural properties of sulfonyl piperazine (B1678402) derivatives. jddtonline.inforesearchgate.net These calculations provide a theoretical understanding of the molecule's geometry, charge distribution, and orbital energies, which are critical determinants of its reactivity and interaction capabilities.
A key output of these calculations is the Molecular Electrostatic Potential (MEP) map. The MEP analysis identifies the electron-rich and electron-poor regions of the molecule. For aryl sulfonyl piperazine derivatives, negative electrostatic potentials are typically localized around the sulfonyl group, indicating these are sites susceptible to electrophilic attack, while positive potentials are found on hydrogen atoms. jddtonline.info
Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. jddtonline.info A smaller energy gap suggests higher reactivity. Natural Bond Orbital (NBO) analysis is also conducted to understand the stability arising from hyper-conjugative interactions and charge delocalization within the molecule. jddtonline.info
Table 1: Representative Quantum Chemical Parameters for Sulfonyl Piperazine Derivatives
| Parameter | Description | Typical Finding |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Varies based on substituents on the aryl ring. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Varies based on substituents on the aryl ring. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap implies higher reactivity. jddtonline.info |
| MEP Analysis | Maps electrostatic potential to identify nucleophilic and electrophilic sites. | Negative potential localized on the sulfonyl group; positive potential on hydrogen atoms. jddtonline.info |
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a sulfonyl piperazine inhibitor, and its biological target. For this class of compounds, the primary target of interest is the UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria. researchgate.netnih.gov
Molecular docking studies are instrumental in predicting how sulfonyl piperazine inhibitors bind to the LpxH enzyme. The crystal structure of Klebsiella pneumoniae LpxH in complex with a sulfonyl piperazine inhibitor known as AZ1 has provided a detailed template for these investigations. nih.govduke.edudntb.gov.ua
Docking simulations show that inhibitors like AZ1 fit into an L-shaped acyl chain-binding chamber within the LpxH enzyme. dntb.gov.ua The inhibitor orients itself with its indoline (B122111) ring positioned near the enzyme's active site, while the sulfonyl group adopts a distinct kink. dntb.gov.ua The substituted piperazine group extends towards the far side of this binding chamber, establishing multiple points of contact. dntb.gov.ua This detailed binding mode prediction is crucial for understanding the mechanism of inhibition and for designing new analogues with improved affinity. duke.edu
By analyzing the docked poses of sulfonyl piperazine inhibitors within the LpxH binding site, researchers can identify the specific amino acid residues that are critical for the interaction. Structural and computational analyses have revealed that interactions with key residues are vital for the potency of these inhibitors. For example, quantum mechanics/molecular mechanics (QM/MM) analyses have shown that enhanced interaction between the pyridinyl group of certain advanced analogues and the F141 residue of the LpxH insertion lid contributes to improved activity. researchgate.net The binding pocket is comprised of various residues that form hydrophobic and potential hydrogen bonding interactions with different parts of the inhibitor molecule, stabilizing the ligand-enzyme complex.
While crystal structures provide a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic nature of the ligand-target complex over time. Analysis of the LpxH-inhibitor complex has revealed that ligand dynamics play a significant role. nih.gov Solution NMR investigations have shown that even when a single conformation is observed in a crystal structure, a second, "invisible" conformation of the ligand can exist. dntb.gov.ua These distinct conformations delineate a cryptic inhibitor envelope, suggesting that the binding pocket is more flexible than indicated by static models alone. dntb.gov.ua This understanding of ligand dynamics is critical for designing next-generation inhibitors that can better exploit the flexibility of the binding site for enhanced potency. nih.gov
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions for Compound Optimization
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME predictions are now a standard part of the early drug discovery process, helping to identify and eliminate compounds with poor pharmacokinetic profiles, thus saving time and resources. nih.govnih.gov
Various computational models and software platforms are used to predict the ADME properties of compounds like 1-(Furan-3-sulfonyl)piperazine. These tools calculate key physicochemical descriptors such as lipophilicity (logP), aqueous solubility, and molecular weight, which are determinants of a compound's drug-likeness. isca.me For instance, predictive models can estimate a compound's ability to be absorbed in the human intestine or to permeate the blood-brain barrier (BBB). isca.mefrontiersin.org The "BOILED-Egg" model is one such tool that visually represents predicted brain and intestinal penetration based on lipophilicity and polarity. isca.me
Predictions also extend to metabolic stability, primarily focusing on interactions with the cytochrome P450 (CYP) family of enzymes, which are responsible for the metabolism of most drugs. isca.me Furthermore, potential toxicity, such as hepatotoxicity or carcinogenicity, can be flagged through in silico screening, guiding the chemical optimization process toward safer lead compounds. isca.me
Table 2: Representative In Silico ADME Predictions for Drug Candidates
| Property | Prediction Goal | Importance |
|---|---|---|
| Intestinal Absorption | High | Predicts oral bioavailability. frontiersin.org |
| Caco-2 Permeability | High | In vitro model for predicting human drug absorption. frontiersin.org |
| BBB Penetration | Varies (Yes/No) | Important for CNS targets; undesirable for peripherally acting drugs. isca.me |
| CYP Enzyme Inhibition | Low | Predicts potential for drug-drug interactions. |
| P-glycoprotein Substrate | Varies (Yes/No) | P-gp is an efflux pump that can limit drug absorption and distribution. frontiersin.org |
| Drug-Likeness | Compliant | Assesses if the compound has properties consistent with known drugs (e.g., Lipinski's Rule of Five). |
Comparative Computational Studies of Sulfonyl Piperazine Analogues
A significant advantage of computational modeling is the ability to perform comparative studies across a series of chemical analogues. By systematically modifying different parts of the parent sulfonyl piperazine scaffold and evaluating the computational outputs, researchers can establish a comprehensive Structure-Activity Relationship (SAR). nih.govduke.edu
For LpxH inhibitors, computational studies have been conducted on a wide array of analogues where modifications were made to the phenyl and N-acetyl groups. researchgate.netnih.gov These studies compare predicted binding affinities, electronic properties, and ADME profiles with experimentally determined inhibitory activities (e.g., IC₅₀ values). nih.gov This comparative approach has been crucial in identifying the key chemical motifs required for potent LpxH inhibition. Such analyses led to the development of a pharmacophore model for this class of compounds, which typically includes two aromatic rings, two hydrophobic groups, and one hydrogen-bond acceptor. nih.govduke.edu
For example, the replacement of a phenyl ring with a pyridinyl group in advanced analogues was shown through structural and QM/MM analyses to enhance interactions with the F141 residue of LpxH, leading to improved potency. researchgate.net Another study revealed that extending the N-acyl chain of an inhibitor allowed it to reach a previously untapped polar pocket near the di-manganese cluster in the LpxH active site. researchgate.net These findings, derived from a combination of synthesis, experimental testing, and comparative computational analysis, provide a clear roadmap for the future design of sulfonyl piperazine antibiotics with enhanced efficacy against multidrug-resistant pathogens. researchgate.netnih.gov
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Methodologies and Green Chemistry Approaches
The synthesis of 1-(furan-3-sulfonyl)piperazine and its derivatives is an area ripe for innovation, with a growing emphasis on the principles of green chemistry. mdpi.com Traditional synthetic routes for similar compounds, such as sulfonylpiperazine derivatives, often involve multi-step processes that may utilize hazardous reagents and solvents. researchgate.net Future research will likely focus on the development of more efficient and environmentally benign synthetic methodologies.
Key areas of exploration include:
One-pot synthesis: Designing multi-component reactions where reactants are combined in a single vessel to form the desired product in a streamlined process, reducing waste and improving efficiency. nih.gov
Microwave-assisted synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com
Use of renewable feedstocks: Investigating the use of bio-based starting materials for the synthesis of the furan (B31954) and piperazine (B1678402) rings, reducing the reliance on petrochemicals. nih.gov
Solvent-free or green solvent systems: Exploring reactions that can be conducted without a solvent or in environmentally friendly solvents such as water or ionic liquids. mdpi.com
These green chemistry approaches not only minimize the environmental impact of synthesis but can also lead to more cost-effective and scalable production methods for novel drug candidates based on the this compound scaffold. mdpi.comnih.gov
Discovery of Undiscovered Biological Targets and Elucidation of Novel Mechanisms of Action
While the full biological activity profile of this compound is yet to be elucidated, the known activities of its constituent furan and piperazine moieties provide a roadmap for future investigations. Furan derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, anticancer, and central nervous system activities. ijabbr.comutripoli.edu.lyorientjchem.org Similarly, the piperazine ring is a key component of many drugs with diverse therapeutic actions. researchgate.netresearchgate.net
Future research will aim to:
Screen for a wide range of biological activities: Testing this compound and its analogs against a diverse panel of biological targets, including enzymes, receptors, and ion channels implicated in various diseases.
Identify novel mechanisms of action: For any observed biological activity, detailed mechanistic studies will be crucial to understand how these compounds exert their effects at the molecular level. This could involve techniques such as target-based screening, proteomics, and genomics.
Explore therapeutic areas: Based on the biological activities of related furan and piperazine compounds, potential therapeutic areas for this compound derivatives could include oncology, infectious diseases, and neurological disorders. utripoli.edu.lymdpi.com For instance, some furan-containing compounds have shown potential as anticancer agents by inducing apoptosis in cancer cells. orientjchem.orgnih.gov
The following table summarizes the known biological activities of furan and piperazine derivatives, suggesting potential avenues for future research on this compound.
| Moiety | Known Biological Activities | Potential Therapeutic Areas for this compound Derivatives |
| Furan | Antimicrobial, Antifungal, Antiviral, Anti-inflammatory, Anticancer, Antidepressant, Anxiolytic ijabbr.comutripoli.edu.lyresearchgate.net | Infectious diseases, Inflammatory disorders, Oncology, Neurological disorders |
| Piperazine | Anticancer, Antimicrobial, Antifungal, Antiviral, Antidepressant, Antipsychotic researchgate.netresearchgate.netresearchgate.net | Oncology, Infectious diseases, Neurological disorders |
Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery. researchgate.net The this compound scaffold is an ideal candidate for the design and synthesis of hybrid molecules. By linking this core structure to other known bioactive moieties, it may be possible to create novel compounds with enhanced potency, improved selectivity, or a dual mechanism of action.
For example, researchers have successfully synthesized hybrid molecules combining piperazine with other heterocyclic systems to create potent anticancer agents. nih.govnih.gov One study detailed the design of rhein-piperazine-furanone hybrids that exhibited significant cytotoxicity against human lung cancer cells. nih.govnih.gov This approach could be adapted to the this compound scaffold, potentially leading to the development of new anticancer drug candidates.
Future research in this area will likely involve:
Rational design of hybrid molecules: Using computational modeling to predict the interactions of potential hybrid molecules with their biological targets.
Efficient synthetic strategies: Developing versatile and efficient synthetic methods to link the this compound scaffold to a variety of other pharmacophores. researchgate.net
Structure-activity relationship (SAR) studies: Systematically modifying the structure of the hybrid molecules and evaluating their biological activity to identify key structural features for optimal performance. nih.gov
Integration of Advanced Computational Techniques for Predictive Modeling and Lead Optimization
Advanced computational techniques are becoming indispensable in modern drug discovery, offering the potential to accelerate the identification and optimization of lead compounds. frontiersin.org For the this compound scaffold, these in silico methods can provide valuable insights and guide the design of more effective therapeutic agents.
Key computational approaches include:
Molecular docking: Simulating the binding of this compound derivatives to the active sites of biological targets to predict their binding affinity and mode of interaction. This can help in prioritizing compounds for synthesis and biological testing. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized derivatives.
Pharmacophore modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity. This information can be used to design new molecules with improved potency and selectivity.
ADMET prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. This can help in identifying potential liabilities early in the drug discovery process. frontiersin.org
The integration of these computational tools can significantly reduce the time and cost associated with drug development by enabling a more rational and targeted approach to lead optimization. nih.gov
Addressing Challenges in Compound Design for Specific Therapeutic Applications
While the this compound scaffold holds considerable promise, there are several challenges that will need to be addressed in the design of compounds for specific therapeutic applications. These challenges are common in drug development and require a multi-pronged approach to overcome.
Key challenges include:
Selectivity: Ensuring that the designed compounds interact specifically with their intended biological target to minimize off-target effects and potential side effects. This can be addressed through detailed SAR studies and computational modeling to identify structural modifications that enhance selectivity.
Bioavailability: Optimizing the physicochemical properties of the compounds to ensure that they can be effectively absorbed and distributed to their site of action in the body. This involves balancing factors such as solubility, permeability, and metabolic stability.
Potency: Achieving the desired level of biological activity at a low concentration. This often requires iterative cycles of design, synthesis, and testing to identify the most potent analogs.
Drug resistance: In the context of antimicrobial and anticancer agents, the development of resistance is a major concern. Designing compounds that are less susceptible to resistance mechanisms or that can overcome existing resistance is a critical challenge.
Addressing these challenges will require a collaborative effort between medicinal chemists, biologists, and computational scientists. By integrating experimental and computational approaches, it will be possible to rationally design and optimize this compound derivatives for a variety of therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
